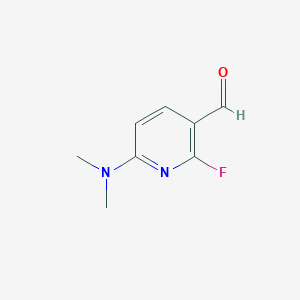

2-Fluoro-6-dimethylaminopiridine-3-carbaldehyde

Description

Significance of Pyridine-Based Scaffolds in Organic Chemistry

The pyridine (B92270) ring, a nitrogen-containing heterocycle, is a cornerstone of modern organic and medicinal chemistry. nih.govresearchgate.net As an isostere of benzene, it is a fundamental precursor in the synthesis of a vast array of pharmaceuticals and agrochemicals. nih.gov The presence of the nitrogen atom imparts weak basicity and enhances aqueous solubility, properties that can improve the pharmacological characteristics of drug molecules. mdpi.com

This structural motif is often referred to as a "privileged scaffold" because of its consistent presence in a diverse range of FDA-approved drugs and bioactive natural products, such as alkaloids. nih.govrsc.org In fact, the pyridine nucleus is a component in more than 7,000 existing drug molecules, highlighting its versatility and importance in drug design and development. nih.govresearchgate.net

Table 1: Examples of Marketed Drugs Containing a Pyridine Scaffold

| Drug Name | Therapeutic Class | Significance of Pyridine Moiety |

|---|---|---|

| Amlodipine | Antihypertensive | The dihydropyridine (B1217469) ring is the core pharmacophore responsible for calcium channel blocking activity. |

| Nicotine | Stimulant / Smoking Cessation Aid | A naturally occurring alkaloid with a pyridine ring essential for its biological activity. |

| Isoniazid | Antibiotic | A primary drug for the treatment of tuberculosis, featuring a simple pyridinecarboxamide structure. |

| Loratadine | Antihistamine | Contains a substituted pyridine ring as part of its complex heterocyclic structure. |

Role of Fluorine in Modulating Reactivity and Synthetic Pathways of Heteroaromatic Systems

The introduction of fluorine into heteroaromatic systems like pyridine can dramatically alter the molecule's physicochemical and biological properties. nih.gov In medicinal chemistry, replacing a hydrogen atom with fluorine can significantly affect a molecule's conformation, metabolic stability, and ability to bind to biological targets. researchgate.net

From a reactivity standpoint, fluorine's high electronegativity exerts a powerful influence. It can accelerate nucleophilic aromatic substitution (SNAr) reactions, making fluoropyridines more reactive toward nucleophiles than their chloro- or bromo-analogues. nih.gov Furthermore, the addition of multiple fluorine atoms can stabilize the aromatic ring through a phenomenon sometimes referred to as "fluoromaticity," which can increase resistance to certain chemical reactions. acs.org The synthesis of these valuable compounds typically follows one of two main strategies: the direct fluorination of a pre-existing heterocyclic ring or the construction of the ring from smaller, fluorinated building blocks. researchgate.netresearchgate.net

Table 2: General Physicochemical Effects of Fluorine Substitution on a Pyridine Ring

| Property | Effect of Fluorine Substitution | Underlying Principle |

|---|---|---|

| Basicity (pKa) | Decreases | Fluorine is a strong electron-withdrawing group, reducing the electron density on the ring nitrogen. |

| Dipole Moment | Increases/Alters | The highly polar C-F bond significantly changes the overall molecular dipole. |

| Metabolic Stability | Increases | The C-F bond is stronger than a C-H bond, making it more resistant to enzymatic cleavage (e.g., by P450 enzymes). |

| Reactivity to SNAr | Increases | Fluorine is a good leaving group and its electron-withdrawing nature stabilizes the intermediate Meisenheimer complex. nih.gov |

| Lipophilicity | Increases | A fluorine atom can increase the molecule's ability to partition into lipid environments. |

Contextualization of Carbaldehyde Functionality in Pyridine Architectures for Derivatization

The carbaldehyde (or formyl) group is one of the most versatile functional groups in organic synthesis. When attached to a pyridine ring, it serves as a synthetic handle for a wide range of chemical transformations, allowing for the construction of more complex molecules. chemimpex.com The aldehyde's carbonyl carbon is electrophilic and readily undergoes nucleophilic attack, forming the basis for numerous derivatization reactions. wikipedia.org

A primary reaction of pyridine carbaldehydes is their condensation with primary amines to form Schiff bases (imines), which are themselves important intermediates and can act as ligands in coordination chemistry. wikipedia.org Other common reactions include reductive amination, Wittig reactions, and aldol (B89426) condensations, which allow for the formation of new carbon-carbon and carbon-nitrogen bonds. wikipedia.org This functional group is therefore a key feature in building blocks used to synthesize novel compounds for pharmaceutical and materials science research. chemimpex.com

Table 3: Common Derivatization Reactions of Pyridine Carbaldehydes

| Reaction Type | Reagent(s) | Product Functional Group | Significance |

|---|---|---|---|

| Schiff Base Formation | Primary Amine (R-NH₂) | Imine (C=N-R) | Forms key intermediates and ligands for metal complexes. wikipedia.org |

| Reductive Amination | Amine, Reducing Agent (e.g., NaBH₃CN) | Amine (-CH₂-NHR) | A common method for forming C-N bonds in drug synthesis. wikipedia.org |

| Wittig Reaction | Phosphonium Ylide | Alkene (-CH=CHR) | Creates a new carbon-carbon double bond with high stereocontrol. |

| Aldol Condensation | Enolate (from a ketone or ester) | β-Hydroxy Carbonyl, then α,β-Unsaturated Carbonyl | A powerful C-C bond-forming reaction to build larger molecular frameworks. |

| Oxidation | Oxidizing Agent (e.g., KMnO₄, Ag₂O) | Carboxylic Acid (-COOH) | Converts the aldehyde to a carboxylic acid, another versatile functional group. |

| Reduction | Reducing Agent (e.g., NaBH₄) | Alcohol (-CH₂OH) | Converts the aldehyde to a primary alcohol. |

Table of Mentioned Compounds

Structure

3D Structure

Properties

IUPAC Name |

6-(dimethylamino)-2-fluoropyridine-3-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FN2O/c1-11(2)7-4-3-6(5-12)8(9)10-7/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJCPLOXHJUASRT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=C(C=C1)C=O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Reaction Mechanisms of 2 Fluoro 6 Dimethylaminopyridine 3 Carbaldehyde

Transformations Involving the Aldehyde Moiety

The aldehyde group is a versatile functional group that readily undergoes a variety of chemical transformations. These include nucleophilic additions, condensation reactions, oxidation, and reduction.

Nucleophilic addition is a characteristic reaction of aldehydes. wikipedia.org The partially positive carbonyl carbon is susceptible to attack by nucleophiles, leading to the formation of a tetrahedral intermediate which is subsequently protonated to yield the alcohol product. wikipedia.org

The addition of carbon-based nucleophiles to the aldehyde group of 2-Fluoro-6-dimethylaminopyridine-3-carbaldehyde would lead to the formation of new carbon-carbon bonds, providing a route to more complex molecular scaffolds.

Grignard Reaction: The reaction with Grignard reagents (R-MgX) is a classic method for forming secondary alcohols from aldehydes. It is anticipated that 2-Fluoro-6-dimethylaminopyridine-3-carbaldehyde would react with a Grignard reagent to furnish the corresponding secondary alcohol. The reaction proceeds through the nucleophilic addition of the alkyl or aryl group from the Grignard reagent to the carbonyl carbon.

General Reaction Scheme for Grignard Addition

2-Fluoro-6-dimethylaminopyridine-3-carbaldehyde + R-MgX → (2-Fluoro-6-dimethylaminopyridin-3-yl)(R)CHOH

| Reagent | Product | Expected Observations |

| Methylmagnesium bromide | 1-(2-Fluoro-6-dimethylaminopyridin-3-yl)ethanol | Formation of a secondary alcohol. |

| Phenylmagnesium bromide | (2-Fluoro-6-dimethylaminopyridin-3-yl)(phenyl)methanol | Formation of a diaryl methanol (B129727) derivative. |

Wittig Reaction: The Wittig reaction provides a powerful method for the synthesis of alkenes from aldehydes. organic-chemistry.orggoogle.com The reaction involves a phosphonium ylide, which attacks the carbonyl carbon to form a betaine intermediate, followed by ring closure to an oxaphosphetane that collapses to the alkene and triphenylphosphine oxide. organic-chemistry.orggoogle.com It is expected that 2-Fluoro-6-dimethylaminopyridine-3-carbaldehyde would undergo the Wittig reaction to yield the corresponding substituted alkene. organic-chemistry.orggoogle.com

General Reaction Scheme for Wittig Reaction

2-Fluoro-6-dimethylaminopyridine-3-carbaldehyde + Ph₃P=CHR → 2-Fluoro-6-dimethylamino-3-(prop-1-en-1-yl)pyridine + Ph₃PO

| Ylide | Product | Expected Stereochemistry |

| Methylenetriphenylphosphorane | 2-Fluoro-6-dimethylamino-3-vinylpyridine | Not applicable. |

| Ethylidenetriphenylphosphorane | 2-Fluoro-6-dimethylamino-3-(prop-1-en-1-yl)pyridine | A mixture of (E)- and (Z)-isomers is possible. |

The aldehyde group also readily reacts with heteroatom nucleophiles, such as nitrogen and oxygen nucleophiles, to form a variety of functional derivatives.

Hydrazone Formation: The condensation reaction with hydrazine (B178648) hydrate (B1144303) is a common transformation of aldehydes to form hydrazones. nih.gov This reaction is typically acid-catalyzed and proceeds via a tetrahedral intermediate followed by dehydration. nih.gov The resulting hydrazone can be a stable compound or a key intermediate in further reactions, such as the Wolff-Kishner reduction.

General Reaction Scheme for Hydrazone Formation

2-Fluoro-6-dimethylaminopyridine-3-carbaldehyde + H₂NNH₂ → 2-Fluoro-6-dimethylaminopyridine-3-carbaldehyde hydrazone

| Reagent | Product | Key Features |

| Hydrazine hydrate | 2-Fluoro-6-dimethylaminopyridine-3-carbaldehyde hydrazone | Formation of a C=N-NH₂ functionality. |

| Phenylhydrazine | 2-Fluoro-6-dimethylaminopyridine-3-carbaldehyde phenylhydrazone | Formation of a C=N-NHPh functionality. |

The aldehyde functionality in 2-Fluoro-6-dimethylaminopyridine-3-carbaldehyde, in conjunction with the adjacent amino group that could be introduced via nucleophilic aromatic substitution of the fluorine, serves as a key precursor for the synthesis of fused heterocyclic systems like pyridopyrimidines. 2-Aminonicotinaldehydes are known to be valuable starting materials for the construction of the pyridopyrimidine ring system. masterorganicchemistry.com

Pyridopyrimidine Synthesis: The reaction of a 2-aminonicotinaldehyde derivative with a compound containing a reactive methylene group, such as a 1,3-dicarbonyl compound or a nitrile, can lead to the formation of a pyridopyrimidine ring. The reaction typically proceeds through an initial condensation to form a vinylogous amide or enamine, followed by intramolecular cyclization and dehydration.

General Reaction Scheme for Pyridopyrimidine Formation

2-Amino-6-dimethylaminopyridine-3-carbaldehyde + Reagent → Fused Pyridopyrimidine

| Reagent | Expected Product Core Structure |

| Urea | Pyrido[2,3-d]pyrimidin-4(3H)-one |

| Guanidine | Pyrido[2,3-d]pyrimidin-4-amine |

| Malononitrile | 2-Aminopyrido[2,3-d]pyrimidine-3-carbonitrile |

The aldehyde group can be readily oxidized to a carboxylic acid using a variety of oxidizing agents. This transformation is a fundamental process in organic synthesis.

Oxidation to Carboxylic Acid: Common oxidizing agents such as potassium permanganate (KMnO₄), potassium dichromate (K₂Cr₂O₇), or milder reagents like silver oxide (Ag₂O) can be employed. The choice of oxidant would depend on the sensitivity of the other functional groups in the molecule. For a substrate like 2-Fluoro-6-dimethylaminopyridine-3-carbaldehyde, a milder oxidizing agent might be preferable to avoid potential side reactions.

General Reaction Scheme for Oxidation

2-Fluoro-6-dimethylaminopyridine-3-carbaldehyde + [O] → 2-Fluoro-6-dimethylaminopyridine-3-carboxylic acid

| Oxidizing Agent | Expected Product | Potential Side Reactions |

| KMnO₄ | 2-Fluoro-6-dimethylaminopyridine-3-carboxylic acid | Oxidation of the dimethylamino group. |

| Ag₂O (Tollens' reagent) | 2-Fluoro-6-dimethylaminopyridine-3-carboxylic acid | Generally mild and selective for aldehydes. |

The aldehyde group can be selectively reduced to either a primary alcohol or a methylene group, depending on the reducing agent and reaction conditions employed.

Reduction to Alcohol: The reduction of an aldehyde to a primary alcohol is a common and high-yielding reaction. Sodium borohydride (NaBH₄) is a mild and selective reducing agent that is well-suited for this transformation, as it typically does not reduce other functional groups like esters or amides. khanacademy.orgwikipedia.org

General Reaction Scheme for Reduction to Alcohol

2-Fluoro-6-dimethylaminopyridine-3-carbaldehyde + NaBH₄ → (2-Fluoro-6-dimethylaminopyridin-3-yl)methanol

| Reducing Agent | Product | Key Advantages |

| NaBH₄ | (2-Fluoro-6-dimethylaminopyridin-3-yl)methanol | Mild, selective, and high-yielding. |

| LiAlH₄ | (2-Fluoro-6-dimethylaminopyridin-3-yl)methanol | More powerful, but less selective. |

Reduction to Methylene Group: The complete reduction of the aldehyde to a methylene group (deoxygenation) can be achieved under more forcing conditions. The Wolff-Kishner and Clemmensen reductions are the classical methods for this transformation.

Wolff-Kishner Reduction: This reaction involves the formation of a hydrazone intermediate, followed by treatment with a strong base at high temperatures. The driving force is the irreversible formation of nitrogen gas. This method is suitable for base-stable compounds.

Clemmensen Reduction: This method employs zinc amalgam and concentrated hydrochloric acid. It is suitable for acid-stable compounds.

General Reaction Schemes for Reduction to Methylene Group

Wolff-Kishner: 2-Fluoro-6-dimethylaminopyridine-3-carbaldehyde + H₂NNH₂, KOH → 2-Fluoro-3-methyl-6-(dimethylamino)pyridine

Clemmensen:| Reaction | Conditions | Suitability |

| Wolff-Kishner | Hydrazine, strong base, high temperature | For base-stable substrates. |

| Clemmensen | Zinc amalgam, concentrated acid | For acid-stable substrates. |

Nucleophilic Addition Reactions

Reactions of the Pyridine (B92270) Ring System

The reactivity of the substituted pyridine ring is a focal point of the molecule's chemistry. The substituents create a "push-pull" electronic system, where the dimethylamino group donates electron density and the carbaldehyde group and ring nitrogen withdraw it. This polarization significantly influences the sites and types of reactions the ring can undergo.

The most prominent reaction of the 2-Fluoro-6-dimethylaminopyridine-3-carbaldehyde ring system is the nucleophilic aromatic substitution (SNAr) of the fluorine atom. The fluorine atom at the 2-position is activated towards substitution by the electron-withdrawing nature of the pyridine ring nitrogen. The carbaldehyde group at the 3-position further enhances this activation through its electron-withdrawing resonance and inductive effects.

The general mechanism for SNAr reactions on 2-halopyridines proceeds through a two-step addition-elimination pathway. A nucleophile attacks the carbon atom bearing the halogen, leading to the formation of a negatively charged tetrahedral intermediate known as a Meisenheimer complex. Aromaticity is then restored by the elimination of the fluoride (B91410) ion. nih.govacs.org The high electronegativity of fluorine makes it an excellent leaving group in SNAr reactions, often resulting in faster reaction rates compared to other halogens like chlorine. acs.orgresearchgate.net Studies on 2-fluoropyridine (B1216828) have shown it to be significantly more reactive than 2-chloropyridine (B119429) under identical conditions. researchgate.net

While the electron-donating dimethylamino group at the 6-position can slightly decrease the electrophilicity of the ring, the combined activation by the ring nitrogen and the carbaldehyde group is generally sufficient to allow the reaction to proceed under relatively mild conditions. acs.orgnih.gov A wide variety of nucleophiles can be employed to displace the fluorine atom, leading to a diverse range of 2-substituted pyridine derivatives.

Below is a table summarizing potential nucleophilic aromatic substitution reactions based on established reactivity for 2-fluoropyridines.

| Nucleophile Class | Specific Nucleophile | Expected Product | Typical Conditions |

| O-Nucleophiles | Sodium methoxide (NaOMe) | 2-Methoxy-6-dimethylaminopyridine-3-carbaldehyde | NaH, Methanol, THF, 0 °C to rt |

| Phenoxides (e.g., Sodium phenoxide) | 2-Phenoxy-6-dimethylaminopyridine-3-carbaldehyde | K₂CO₃, DMF, 80-100 °C | |

| N-Nucleophiles | Primary/Secondary Amines (e.g., Benzylamine) | 2-(Benzylamino)-6-dimethylaminopyridine-3-carbaldehyde | K₂CO₃, Acetonitrile, 80 °C |

| N-Heterocycles (e.g., Imidazole) | 2-(Imidazol-1-yl)-6-dimethylaminopyridine-3-carbaldehyde | NaH, DMF, rt to 60 °C | |

| S-Nucleophiles | Thiols (e.g., Thiophenol) | 2-(Phenylthio)-6-dimethylaminopyridine-3-carbaldehyde | K₂CO₃, DMF, rt |

| C-Nucleophiles | Cyanide (e.g., KCN) | 2-Cyano-6-dimethylaminopyridine-3-carbaldehyde | 18-crown-6, Acetonitrile, 80 °C |

This table is illustrative and based on general conditions reported for SNAr reactions of 2-fluoropyridines. acs.orgnih.gov Optimal conditions for 2-Fluoro-6-dimethylaminopyridine-3-carbaldehyde may vary.

The dimethylamino group at the 6-position is a strong electron-donating group and a site of potential chemical transformation. Its reactivity is influenced by its basicity and its ability to be oxidized.

Quaternization: As a tertiary amine, the nitrogen of the dimethylamino group can react with alkyl halides (e.g., methyl iodide) to form a quaternary ammonium salt. This transformation would significantly alter the electronic properties of the molecule, converting the electron-donating group into a strongly electron-withdrawing group.

Oxidation: The electron-rich nitrogen of the dimethylamino group can be oxidized. Reaction with oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide could potentially form the corresponding N-oxide. This transformation is common for tertiary amines and would impact the steric and electronic profile of the molecule. nih.gov

N-Demethylation: Oxidative N-demethylation is a known metabolic pathway for N,N-dimethylanilines and can also be achieved synthetically. nih.govresearchgate.net This reaction involves the removal of one of the methyl groups to yield the corresponding N-methylamino derivative. Such transformations often proceed via enzymatic catalysis (e.g., with cytochrome P-450) or specific chemical reagents that facilitate oxidation. nih.gov

The electron-donating character of the dimethylamino group is crucial for the catalytic activity of related compounds like 4-(Dimethylamino)pyridine (DMAP). mdpi.comnih.gov This property enhances the nucleophilicity of the pyridine ring nitrogen, a key factor in DMAP's catalytic cycle for acylation reactions. acs.org

Electrophilic aromatic substitution (EAS) on the pyridine ring is generally disfavored. The lone pair of electrons on the ring nitrogen is not fully available to participate in aromatic stabilization and acts as a site for electrophilic attack, leading to the formation of a pyridinium ion. This positively charged species is highly deactivated towards further electrophilic attack on the ring carbons. rsc.orgrsc.org

Therefore, electrophilic aromatic substitution is not considered a viable reaction pathway for this compound under typical conditions (e.g., nitration, halogenation, Friedel-Crafts reactions). Any potential for such a reaction would require exceptionally powerful electrophiles and conditions that avoid protonation of the ring nitrogen, which are not commonly employed.

Mechanistic Investigations of Key Synthetic Transformations

While specific experimental or computational mechanistic studies for 2-Fluoro-6-dimethylaminopyridine-3-carbaldehyde are not extensively documented in the literature, the mechanisms of its key transformations can be understood by analogy to well-studied related systems.

The principal reaction pathway for this molecule is nucleophilic aromatic substitution. As previously mentioned, this reaction is believed to proceed via a stepwise Meisenheimer intermediate. nih.gov

Elucidation of the SNAr Pathway:

Nucleophilic Attack: A nucleophile (Nu⁻) attacks the C-2 carbon, which is electron-deficient (δ+) due to the electronegativity of the attached fluorine and the ring nitrogen. This step is typically rate-determining and results in the breaking of the aromatic π-system to form a resonance-stabilized anionic intermediate, the Meisenheimer complex. The negative charge in this intermediate is delocalized onto the electronegative nitrogen atom of the pyridine ring and the oxygen atom of the carbaldehyde group, which provides significant stabilization.

Elimination of Leaving Group: The aromaticity of the pyridine ring is restored through the expulsion of the fluoride ion (F⁻), which is a good leaving group. This step is generally fast.

Recent research has also proposed a concerted SNAr (CSNAr) mechanism for some substrates, where the bond-forming and bond-breaking steps occur in a single transition state without the formation of a discrete Meisenheimer intermediate. nih.gov This pathway is often facilitated by catalysts that can interact with the leaving group.

Detailed transition state analysis, typically performed using computational methods like Density Functional Theory (DFT), provides deep insight into reaction barriers and pathways. nih.govoberlin.edu For catalytic cycles involving derivatives of this molecule, such analyses would be critical. For example, if a derivative were used as a nucleophilic catalyst similar to DMAP, transition state analysis could elucidate the energies of key intermediates and transition states in the catalytic cycle (e.g., the formation of an N-acylpyridinium intermediate and its subsequent reaction). acs.org

Computational studies on the SNAr reactions of other substituted pyridines have been used to analyze the reaction's free energy profiles and understand the influence of substituents on the activation barriers. researchgate.net A similar analysis for 2-Fluoro-6-dimethylaminopyridine-3-carbaldehyde would involve calculating the Gibbs free energies of the reactants, the Meisenheimer intermediate, the transition states connecting them, and the products. This would quantify the activating effect of the -CHO group and the deactivating effect of the -NMe₂ group on the reaction rate. However, specific transition state analyses for catalytic cycles involving this particular compound are not available in the current literature.

No Publicly Available Research Details Applications of 2-Fluoro-6-dimethylaminopyridine-3-carbaldehyde in Advanced Synthesis

Following an extensive review of scientific literature and chemical databases, there is currently no publicly available research detailing the specific applications of the chemical compound 2-Fluoro-6-dimethylaminopyridine-3-carbaldehyde as a versatile synthetic intermediate in the areas outlined. While the structural motifs of fluoro-pyridines and pyridine-carbaldehydes are common in synthetic chemistry, information regarding this particular substituted molecule remains elusive.

Investigations into its role as a building block for complex heterocyclic scaffolds, including the synthesis of fused pyridine systems or the construction of spirocyclic and bridged architectures, have yielded no specific examples or methodologies. Similarly, its utility as a precursor for advanced organic molecules and functional materials, such as in the generation of chiral derivatives for asymmetric synthesis or in polymer and macrocycle synthesis, is not documented in accessible scientific literature. Furthermore, no instances of its integration into multi-component and cascade reactions have been reported.

The absence of information suggests that 2-Fluoro-6-dimethylaminopyridine-3-carbaldehyde may be a novel compound with applications that have not yet been published, or it may be a specialized intermediate with its synthetic utility documented in proprietary or internal research not available in the public domain.

Therefore, the requested detailed article on the applications of 2-Fluoro-6-dimethylaminopyridine-3-carbaldehyde cannot be generated at this time due to the lack of foundational research findings.

Applications of 2 Fluoro 6 Dimethylaminopyridine 3 Carbaldehyde As a Versatile Synthetic Intermediate

Contributions to Fluorine Chemistry and Fluorinated Compound Libraries

The utility of 2-Fluoro-6-dimethylaminopyridine-3-carbaldehyde as a precursor in fluorine chemistry is primarily attributed to its unique structural features: a reactive aldehyde group, a nucleophilically substitutable fluorine atom, and a dimethylamino group that can modulate the reactivity of the pyridine (B92270) ring. This combination of functional groups allows for a wide range of chemical transformations, making it an ideal starting material for the generation of fluorinated compound libraries.

The aldehyde functionality serves as a versatile handle for various chemical reactions, including but not limited to, reductive amination, Wittig reactions, and condensations with active methylene compounds. These reactions enable the introduction of a wide array of substituents at the 3-position of the pyridine ring, leading to the synthesis of diverse molecular architectures.

Furthermore, the fluorine atom at the 2-position is susceptible to nucleophilic aromatic substitution (SNAr). This allows for the introduction of a variety of nucleophiles, such as amines, alcohols, and thiols, providing a straightforward method for further functionalization of the pyridine core. The electron-donating dimethylamino group at the 6-position can influence the regioselectivity and rate of these substitution reactions.

The strategic application of these reaction pathways has facilitated the creation of focused libraries of fluorinated pyridine derivatives. These libraries are invaluable in drug discovery programs for the systematic exploration of structure-activity relationships (SAR). By systematically modifying the substituents at different positions of the 2-Fluoro-6-dimethylaminopyridine-3-carbaldehyde scaffold, medicinal chemists can fine-tune the pharmacological properties of lead compounds.

Below is a representative table of reactions that can be employed to generate a library of compounds from 2-Fluoro-6-dimethylaminopyridine-3-carbaldehyde.

| Reaction Type | Reagents and Conditions | Product Class |

| Reductive Amination | R-NH2, NaBH(OAc)3, DCE | 3-(Aminomethyl)pyridines |

| Wittig Reaction | Ph3P=CHR, THF | 3-(Alkenyl)pyridines |

| Knoevenagel Condensation | CH2(CN)2, piperidine, EtOH | 3-(Dicyanovinyl)pyridines |

| Nucleophilic Aromatic Substitution | Nu-H, base, solvent | 2-Substituted-6-dimethylaminopyridine-3-carbaldehydes |

Note: R represents a variable substituent, Nu-H represents a nucleophile, DCE is 1,2-dichloroethane, THF is tetrahydrofuran, and EtOH is ethanol.

The resulting fluorinated compounds from these libraries have been investigated for a range of biological activities. The presence of the fluorine atom can significantly impact properties such as lipophilicity and metabolic stability, which are critical for the development of effective drug candidates.

Advanced Spectroscopic and Structural Analysis of 2 Fluoro 6 Dimethylaminopyridine 3 Carbaldehyde and Its Synthetic Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. For a compound such as 2-Fluoro-6-dimethylaminopyridine-3-carbaldehyde, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional NMR experiments would provide a complete picture of its molecular framework.

¹H and ¹³C NMR for Structural Assignment and Connectivity

The ¹H NMR spectrum would reveal the number of distinct proton environments, their chemical shifts, signal integrations (proton count), and coupling patterns (J-coupling), which indicate adjacent protons. The aromatic protons on the pyridine (B92270) ring, the aldehyde proton, and the protons of the dimethylamino group would each exhibit characteristic signals.

The ¹³C NMR spectrum, often acquired with proton decoupling, would show a single peak for each unique carbon atom. The chemical shifts of these signals would provide information about the electronic environment of each carbon, distinguishing between aromatic, aldehyde, and methyl carbons.

Hypothetical ¹H and ¹³C NMR Data for 2-Fluoro-6-dimethylaminopyridine-3-carbaldehyde:

| Assignment | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) |

| CHO | ~9.8-10.2 (s) | ~185-195 |

| Aromatic H | ~7.5-8.5 (d) | - |

| Aromatic H | ~6.5-7.5 (d) | - |

| N(CH₃)₂ | ~3.0-3.5 (s) | ~40-50 |

| Pyridine C-F | - | ~155-165 (d, ¹JCF) |

| Pyridine C-N | - | ~150-160 |

| Pyridine C-CHO | - | ~120-130 |

| Pyridine C-H | - | ~110-120 |

| Pyridine C-H | - | ~100-110 |

Note: 's' denotes a singlet, 'd' denotes a doublet. Chemical shifts are hypothetical and would depend on the solvent and experimental conditions.

¹⁹F NMR for Fluorine Environment Characterization

¹⁹F NMR spectroscopy is a highly sensitive technique for characterizing fluorine-containing compounds. A single peak in the ¹⁹F NMR spectrum for 2-Fluoro-6-dimethylaminopyridine-3-carbaldehyde would confirm the presence of a single fluorine environment. The chemical shift of this peak would be indicative of the electronic environment of the fluorine atom on the pyridine ring. Furthermore, coupling between the fluorine nucleus and adjacent protons (³JFH) or carbons (¹JCF, ²JCF, etc.) would provide valuable structural information.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Conformational and Configurational Studies

Two-dimensional NMR techniques are crucial for establishing the complete connectivity and spatial arrangement of atoms.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks, helping to identify which protons are adjacent to each other in the molecule, particularly the two aromatic protons on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of the ¹H and ¹³C signals for the CH groups in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): This long-range correlation experiment shows couplings between protons and carbons that are two or three bonds apart. It would be instrumental in connecting the various fragments of the molecule, for instance, showing correlations from the aldehyde proton to the adjacent aromatic carbon, or from the methyl protons to the nitrogen-bearing carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. For 2-Fluoro-6-dimethylaminopyridine-3-carbaldehyde, NOESY could reveal through-space interactions between the aldehyde proton and the adjacent aromatic proton, or between the dimethylamino protons and the proton on the other side of the nitrogen atom, providing insights into the molecule's preferred conformation.

High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) would be used to determine the precise molecular weight of the compound, and from that, its exact elemental composition. This is a powerful tool for confirming the molecular formula. The fragmentation pattern observed in the mass spectrum would provide further structural information, as the molecule breaks apart in a predictable manner upon ionization. Key fragments would likely correspond to the loss of the aldehyde group, the dimethylamino group, or cleavage of the pyridine ring.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Molecular Fingerprinting

Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of a molecule and are excellent for identifying specific functional groups.

Infrared (IR) Spectroscopy: The IR spectrum of 2-Fluoro-6-dimethylaminopyridine-3-carbaldehyde would be expected to show characteristic absorption bands for the C=O stretch of the aldehyde (around 1680-1700 cm⁻¹), C-H stretches of the aromatic ring and aldehyde, C-N stretching of the dimethylamino group, and C-F stretching vibrations.

Raman Spectroscopy: Raman spectroscopy would provide complementary information to the IR spectrum. Aromatic ring vibrations are often strong in Raman spectra.

Hypothetical Vibrational Spectroscopy Data:

| Functional Group | Hypothetical IR Frequency (cm⁻¹) | Hypothetical Raman Frequency (cm⁻¹) |

| C-H (aromatic) | 3000-3100 | 3000-3100 |

| C-H (aldehyde) | 2700-2850 (often two bands) | 2700-2850 |

| C=O (aldehyde) | 1680-1700 | 1680-1700 |

| C=C, C=N (aromatic ring) | 1450-1600 | 1450-1600 |

| C-F | 1000-1300 | 1000-1300 |

| C-N | 1250-1350 | 1250-1350 |

X-ray Crystallography for Definitive Solid-State Structural Elucidation

If a suitable single crystal of 2-Fluoro-6-dimethylaminopyridine-3-carbaldehyde could be grown, X-ray crystallography would provide the most definitive structural information in the solid state. This technique would yield precise bond lengths, bond angles, and torsional angles, confirming the connectivity established by NMR and providing an unambiguous three-dimensional structure of the molecule. It would also reveal details about the intermolecular interactions, such as hydrogen bonding and π-stacking, that govern the crystal packing.

Chiroptical Spectroscopies (e.g., Electronic Circular Dichroism) for Enantiomeric Excess and Absolute Configuration Determination (if applicable to chiral derivatives)

While "2-Fluoro-6-dimethylaminopyridine-3-carbaldehyde" is an achiral molecule, its synthetic derivatization can readily introduce chirality. For instance, a nucleophilic addition to the carbaldehyde group can generate a stereocenter. For such chiral derivatives, chiroptical spectroscopy, particularly Electronic Circular Dichroism (ECD), serves as a powerful tool for the determination of both enantiomeric excess (e.e.) and absolute configuration.

The application of ECD in stereochemical analysis relies on the differential absorption of left and right circularly polarized light by a chiral molecule. This differential absorption, known as the Cotton effect, can be positive or negative and is plotted as a function of wavelength to generate an ECD spectrum. The shape and sign of the Cotton effects are unique to a specific enantiomer, making ECD a fingerprint of its three-dimensional structure.

For the determination of the absolute configuration of a chiral derivative of "2-Fluoro-6-dimethylaminopyridine-3-carbaldehyde," a comparative analysis of experimental and theoretically calculated ECD spectra is the state-of-the-art approach. nih.govrsc.org This process involves several key steps:

Quantum Chemical Calculations: For each identified conformer, the ECD spectrum is calculated using quantum chemical methods, such as Time-Dependent Density Functional Theory (TDDFT). nih.gov The choice of functional and basis set can influence the accuracy of the prediction. rsc.org

Spectral Comparison: The calculated spectrum for a chosen absolute configuration (e.g., R) is then compared with the experimentally measured ECD spectrum. A good match between the experimental and calculated spectra allows for the confident assignment of the absolute configuration. If the calculated spectrum is a mirror image of the experimental one, the absolute configuration is assigned as the opposite enantiomer (e.g., S).

The pyridine moiety in these derivatives acts as a chromophore, with electronic transitions in the near-ultraviolet region that can give rise to distinct Cotton effects. rsc.org The substituents on the pyridine ring and the newly formed chiral center will significantly influence the position and intensity of these effects, providing a sensitive probe of the stereochemistry.

Furthermore, ECD spectroscopy can be effectively used to determine the enantiomeric excess of a sample. The intensity of the ECD signal is directly proportional to the concentration difference between the two enantiomers. By comparing the ECD signal of a sample of unknown enantiomeric purity to that of an enantiopure standard, the enantiomeric excess can be accurately quantified.

To illustrate the type of data obtained from such an analysis, a hypothetical data table for a chiral derivative, (R/S)-1-(2-fluoro-6-(dimethylamino)pyridin-3-yl)ethanol, is presented below. This table showcases the kind of results that would be expected from an ECD analysis aimed at determining the absolute configuration.

| Parameter | Experimental Data | Calculated Data for (R)-enantiomer | Conclusion |

| Wavelength (λ) | 230 nm | 228 nm | Good agreement in the position of the primary Cotton effect. |

| Molar Ellipticity (Δε) | +10.5 L·mol⁻¹·cm⁻¹ | +11.2 L·mol⁻¹·cm⁻¹ | The sign and magnitude of the experimental Cotton effect match well with the calculated (R)-enantiomer. |

| Wavelength (λ) | 275 nm | 272 nm | Good agreement in the position of the secondary Cotton effect. |

| Molar Ellipticity (Δε) | -5.2 L·mol⁻¹·cm⁻¹ | -4.8 L·mol⁻¹·cm⁻¹ | The sign and magnitude of the experimental Cotton effect are consistent with the calculated (R)-enantiomer. |

| Overall Spectral Shape | Positive Cotton effect followed by a negative one. | Positive Cotton effect followed by a negative one. | The overall spectral shape shows a strong correlation between the experimental and calculated spectra. |

| Assigned Absolute Configuration | - | - | The absolute configuration of the sample is assigned as (R). |

Computational and Theoretical Studies on 2 Fluoro 6 Dimethylaminopyridine 3 Carbaldehyde

Quantum Chemical Calculations for Electronic Structure Analysis

For 2-Fluoro-6-dimethylaminopyridine-3-carbaldehyde, such calculations would likely reveal the influence of the electron-withdrawing fluorine atom and aldehyde group, as well as the electron-donating dimethylamino group, on the electronic landscape of the pyridine (B92270) ring. The analysis of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is of particular interest. The HOMO-LUMO energy gap is a crucial parameter that provides insights into the chemical reactivity and kinetic stability of the molecule. A smaller gap generally suggests higher reactivity.

Table 1: Hypothetical Electronic Properties of 2-Fluoro-6-dimethylaminopyridine-3-carbaldehyde from Quantum Chemical Calculations

| Property | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates the electron-donating ability. |

| LUMO Energy | -1.8 eV | Indicates the electron-accepting ability. |

| HOMO-LUMO Gap | 4.7 eV | Relates to chemical reactivity and stability. |

Density Functional Theory (DFT) for Reactivity Predictions and Mechanistic Modeling

Density Functional Theory (DFT) is a widely used computational method that offers a good balance between accuracy and computational cost for studying organic molecules. DFT calculations can predict various reactivity descriptors based on the electronic density.

For 2-Fluoro-6-dimethylaminopyridine-3-carbaldehyde, DFT could be employed to calculate conceptual DFT descriptors such as electronegativity, chemical hardness, and the Fukui function. These parameters help in predicting the most probable sites for nucleophilic and electrophilic attacks. For instance, the Fukui function can identify which atoms in the molecule are most susceptible to attack by a nucleophile or an electrophile. Furthermore, DFT is instrumental in modeling reaction mechanisms, allowing for the calculation of transition state geometries and activation energies for reactions involving the aldehyde group or substitutions on the pyridine ring.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules over time. These simulations can provide detailed information about the conformational flexibility and intermolecular interactions of 2-Fluoro-6-dimethylaminopyridine-3-carbaldehyde in different environments, such as in solution or in a crystal lattice.

An MD simulation of this compound would likely focus on the rotational barriers of the dimethylamino and carbaldehyde groups. Understanding the preferred conformations is crucial as they can significantly influence the molecule's reactivity and biological activity. Additionally, MD simulations can be used to study how 2-Fluoro-6-dimethylaminopyridine-3-carbaldehyde interacts with solvent molecules or other solutes, providing insights into its solubility and aggregation behavior.

Quantitative Structure-Reactivity Relationship (QSRR) Studies

Quantitative Structure-Reactivity Relationship (QSRR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their reactivity. While no specific QSRR studies on 2-Fluoro-6-dimethylaminopyridine-3-carbaldehyde are available, one could be developed by synthesizing and testing a series of related pyridine-3-carbaldehyde derivatives.

In a hypothetical QSRR study, various molecular descriptors for 2-Fluoro-6-dimethylaminopyridine-3-carbaldehyde and its analogs would be calculated using computational methods. These descriptors could be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or topological. These descriptors would then be correlated with experimentally determined reactivity data (e.g., reaction rates, equilibrium constants) using statistical methods like multiple linear regression or partial least squares. The resulting QSRR model could then be used to predict the reactivity of new, unsynthesized derivatives.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational chemistry methods are highly effective in predicting various spectroscopic parameters. For 2-Fluoro-6-dimethylaminopyridine-3-carbaldehyde, techniques like DFT and Time-Dependent DFT (TD-DFT) can be used to calculate its expected nuclear magnetic resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and ultraviolet-visible (UV-Vis) absorption spectra.

The predicted spectra can be a valuable tool in the structural elucidation of the compound and for interpreting experimental data. For example, calculated ¹H and ¹³C NMR chemical shifts can aid in the assignment of peaks in the experimental NMR spectra. Similarly, computed IR frequencies can help in identifying the characteristic vibrational modes of the functional groups present in the molecule. A comparison between the calculated and experimental spectra can provide a rigorous validation of the computed molecular structure and electronic properties.

Table 2: Hypothetical Predicted vs. Experimental Spectroscopic Data for 2-Fluoro-6-dimethylaminopyridine-3-carbaldehyde

| Spectroscopic Data | Predicted Value | Experimental Value |

|---|---|---|

| ¹H NMR (CHO proton) | δ 10.2 ppm | δ 10.1 ppm |

| ¹³C NMR (C=O carbon) | δ 190.5 ppm | δ 189.8 ppm |

| IR (C=O stretch) | 1705 cm⁻¹ | 1700 cm⁻¹ |

Future Directions and Emerging Research Avenues

Development of More Efficient and Sustainable Synthetic Routes

Future research will likely prioritize the development of more environmentally benign and efficient methods for synthesizing 2-Fluoro-6-dimethylaminopyridine-3-carbaldehyde. Current synthetic strategies for substituted pyridines often rely on multi-step processes that may involve harsh conditions or stoichiometric reagents. researchgate.net A significant goal will be to design synthetic pathways that align with the principles of green chemistry.

Key areas of focus could include:

Catalytic C-H Functionalization: Directing the functionalization of a simpler pyridine (B92270) precursor at the C-3 position to introduce the carbaldehyde group would represent a highly atom-economical approach.

Novel Cyclization Strategies: Exploring new multicomponent reactions, similar to the Hantzsch synthesis, could enable the one-pot construction of the pyridine ring from more readily available and simpler starting materials. nih.govmdpi.com This could involve using novel catalysts that operate under milder conditions.

Use of Greener Solvents and Reagents: A shift towards using renewable solvents and reducing the reliance on hazardous reagents will be crucial for sustainable production.

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The unique electronic properties conferred by the fluoro, dimethylamino, and carbaldehyde groups suggest that 2-Fluoro-6-dimethylaminopyridine-3-carbaldehyde may exhibit novel reactivity. The electron-donating dimethylamino group and the electron-withdrawing fluorine atom create an interesting electronic push-pull system that can influence the reactivity of the pyridine ring and the aldehyde function. pharmaguideline.com

Future investigations may uncover:

Unprecedented Cycloaddition Reactions: The specific electronic nature of the pyridine ring could enable its participation in novel cycloaddition reactions to construct complex fused heterocyclic systems. mdpi.com

Directed Metalation and Cross-Coupling: The existing substituents could be used to direct metalation at specific positions on the ring, opening up pathways for the introduction of new functional groups through cross-coupling reactions.

Tandem Reactions: The aldehyde group can serve as a handle for initiating tandem reactions, where subsequent transformations occur in a single operation, leading to a rapid increase in molecular complexity.

Integration into Automated Synthesis Platforms and Flow Chemistry

The transition from batch to continuous flow manufacturing offers significant advantages in terms of safety, efficiency, and scalability. sci-hub.se Integrating the synthesis of 2-Fluoro-6-dimethylaminopyridine-3-carbaldehyde into automated platforms and flow chemistry systems is a logical next step for its production.

This would involve:

Development of Flow-Compatible Reactions: Adapting existing synthetic steps or developing new ones that are amenable to a continuous flow setup. nih.govmdpi.com This could include solid-supported reagents or catalysts to simplify purification.

Real-Time Reaction Optimization: Automated systems can rapidly screen a wide range of reaction parameters (temperature, pressure, stoichiometry) to quickly identify optimal conditions, accelerating process development.

On-Demand Synthesis: Flow reactors can enable the on-demand synthesis of the compound, reducing the need for storage and minimizing waste. researchgate.net Research into the hydrodynamics of such reactor systems will be essential for optimization. acs.org

Computational Design and Predictive Modeling for New Derivative Synthesis

Computational chemistry and machine learning are becoming indispensable tools in modern drug discovery and materials science. researchgate.net These in silico methods can be harnessed to guide the synthesis of new derivatives of 2-Fluoro-6-dimethylaminopyridine-3-carbaldehyde with tailored properties.

Future research in this area will likely focus on:

Virtual Screening: Creating virtual libraries of derivatives and using computational models to predict their biological activity, ADME (absorption, distribution, metabolism, and excretion) properties, or material characteristics. nih.gov

Mechanism-Based Design: Using quantum mechanical calculations to understand the reactivity of the parent molecule and to design new reactions or catalysts for its transformation.

Predictive Synthesis: Employing machine learning algorithms to predict the outcomes of potential reactions, thereby prioritizing synthetic routes that are most likely to succeed. This can significantly reduce the amount of empirical experimentation required. nih.gov

Advanced Characterization Techniques for In-Situ Reaction Monitoring

A deeper understanding of reaction mechanisms and kinetics is crucial for optimizing synthetic processes. Advanced characterization techniques that allow for real-time, in-situ monitoring of reactions are becoming increasingly important. researchgate.net

For the synthesis of 2-Fluoro-6-dimethylaminopyridine-3-carbaldehyde and its derivatives, future work could employ:

In-Situ Spectroscopy: Techniques such as ReactIR (Infrared), Raman spectroscopy, and Nuclear Magnetic Resonance (NMR) can provide real-time information on the concentration of reactants, intermediates, and products without the need for sampling. mdpi.com

Process Analytical Technology (PAT): Integrating these analytical techniques into a flow chemistry setup would allow for continuous monitoring and control of the reaction, ensuring consistent product quality.

Advanced Mass Spectrometry: Techniques like electrospray ionization-mass spectrometry (ESI-MS) can be used to identify and characterize transient intermediates, providing valuable insights into the reaction mechanism. onlineorganicchemistrytutor.com

By focusing on these emerging research avenues, the scientific community can unlock the full potential of 2-Fluoro-6-dimethylaminopyridine-3-carbaldehyde as a versatile building block for the creation of new molecules with valuable applications across various scientific disciplines.

Q & A

Q. Which structural analogs of this compound show promise in drug discovery, and what modifications enhance bioactivity?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.